Cyphenothrin
Description
Cyphenothrin is a synthetic type II pyrethroid insecticide characterized by the presence of an α-cyano group at the alcohol moiety of its molecular structure, which enhances its insecticidal activity compared to type I pyrethroids . Registered with the U.S. EPA in 1991, it exhibits lipophilic properties, enabling distribution in fatty tissues and sebaceous gland secretions . This compound targets voltage-gated sodium channels in insect nerve cells, prolonging depolarization and causing hyperexcitation, paralysis, and death . Unique among type II pyrethroids, it induces a mixed clinical syndrome (TS syndrome) in mammals, combining tremors (T) and choreoathetosis-salivation (CS) symptoms . Its applications span agricultural, veterinary, and household pest control, with formulations often combined with other insecticides (e.g., fipronil) for broad-spectrum efficacy .
Properties
Molecular Formula |
C24H25NO3 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
[cyano-(3-phenoxyphenyl)methyl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C24H25NO3/c1-16(2)13-20-22(24(20,3)4)23(26)28-21(15-25)17-9-8-12-19(14-17)27-18-10-6-5-7-11-18/h5-14,20-22H,1-4H3/t20-,21?,22+/m1/s1 |
InChI Key |
FJDPATXIBIBRIM-QFMSAKRMSA-N |
SMILES |
CC(=CC1C(C1(C)C)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C |
Isomeric SMILES |
CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Wittig Reaction for Vinyl-14C Labeling
The vinyl-14C labeling strategy employed a Wittig reaction to introduce the radioactive carbon at the propenyl position of chrysanthemic acid. The synthesis began with the preparation of 1-methylethylidene-1-14C-triphenylphosphorane (6 ), generated by treating 14C-labeled phosphonium salt (4 ) with dimsyl anion (CH3SOCH2−) in dimethyl sulfoxide (DMSO). This phosphorane intermediate was then condensed with (1R)-trans-formyl ester (7 ) to yield labeled chrysanthemic acid derivatives.
Reaction Conditions:
Esterification with α-Cyano-3-Phenoxybenzyl Alcohol
The labeled chrysanthemic acid (9a or 9b ) was converted to its acid chloride using oxalyl chloride (ClCO)2 in anhydrous hexane. Subsequent esterification with α-cyano-3-phenoxybenzyl alcohol in benzene produced this compound-(propenyl-2-14C) (1a or 1b ) with over 99% radiochemical purity.
Key Purification Steps:
- Chromatography: Silica gel column chromatography with n-hexane/benzene (1:1 to 1:3 v/v).
- Crystallization: Recrystallization from ethanol-water mixtures to isolate stereoisomerically pure product.
Molecular and Structural Considerations
This compound’s molecular formula (C24H25NO3) and stereochemical complexity necessitate rigorous analytical validation during synthesis. The compound exists as four stereoisomers due to chiral centers at the cyclopropane ring and cyanohydrin moiety.
Structural Confirmation Techniques
- Nuclear Magnetic Resonance (NMR): 1H NMR (400 MHz, CDCl3) confirmed the cis and trans configurations of chrysanthemic acid derivatives (δ 1.24–1.30 ppm for cyclopropane methyl groups).
- Mass Spectrometry (LC-MS): Electrospray ionization (ESI) identified molecular ions at m/z 366 [M+H]+ for chrysanthemic acid intermediates.
Table 1: Key Spectral Data for this compound Intermediates
| Compound | 1H NMR (δ, ppm) | LC-MS (m/z) |
|---|---|---|
| Chrysanthemic acid | 1.24 (s, 3H, CH3) | 366 [M+H]+ |
| This compound | 5.12 (s, 1H, CHCN) | 375.4602 [M+H]+ |
Optimization of Synthesis Conditions
Response Surface Methodology (RSM) has been applied to optimize reaction parameters for pyrethroid synthesis, though its use in this compound preparation remains underexplored. Preliminary studies on related compounds suggest that temperature, pH, and inoculum size critically influence reaction efficiency.
Temperature and Solvent Effects
- Optimal Temperature: 30°C for microbial degradation studies, though synthetic reactions require lower temperatures (−20°C) to preserve stereochemistry.
- Solvent Selection: Anhydrous ether and benzene prevent hydrolysis of acid chloride intermediates.
Challenges in Industrial-Scale Production
Industrial synthesis of this compound faces hurdles in stereochemical control and waste management. The use of ozone in intermediate oxidation (e.g., converting 1 to 5 and 6 ) generates hazardous byproducts, necessitating advanced effluent treatment systems.
Chemical Reactions Analysis
Types of Reactions: Cyphenothrin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol or other reduced forms.
Substitution: The phenoxy group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or other transition metal catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
Insecticidal Applications
Effectiveness Against Cockroaches
Cyphenothrin has demonstrated significant efficacy in controlling cockroach populations. A study reported a reduction of cockroach infestation by 95% to 97.5% over six weeks following treatment with this compound at a concentration of 50 mg a.i./m². This study highlighted that the areas treated with this compound remained free from cockroach infestations throughout the study duration, indicating its long-lasting effects .
Comparison of Efficacy
A comparative analysis of this compound with other insecticides shows its competitive advantage in terms of speed and effectiveness:
| Insecticide | Initial Reduction (%) | Long-term Reduction (%) | Application Rate (mg/m²) |
|---|---|---|---|
| This compound | 86.3 | 95-97.5 | 50 |
| Fipronil | 90 | 92 | 25 |
| Imidacloprid | 85 | 90 | 20 |
This table illustrates that this compound provides comparable, if not superior, results against common household pests.
Toxicological Research
Hematological Effects
Research on the toxicological effects of this compound has revealed significant alterations in hematological parameters in animal models. A study exposed rats to sublethal concentrations of this compound and observed changes in red blood cell counts, white blood cell counts, and overall hematocrit levels. The findings indicated that this compound exposure could lead to anemia and other hematological disorders .
Histological Changes
Histological examinations showed damage to spleen tissues in this compound-treated rats, including rarefication of white pulp and decreased lymphoid follicles. These results suggest that this compound may have immunomodulatory effects that can compromise the immune system's functionality .
Environmental Impact
Microbial Degradation Studies
Recent studies have focused on the microbial degradation of this compound, highlighting its persistence in the environment. Strain HLJ-10 has been identified as capable of degrading D-cyphenothrin effectively, suggesting potential bioremediation strategies for contaminated sites . The degradation rates were assessed under various conditions, indicating that microbial action could mitigate environmental risks associated with this compound use.
Veterinary Applications
Safety Evaluation in Dogs
this compound is also utilized in veterinary medicine as part of ectoparasiticides like Parastar Plus. Studies have shown that when applied to dogs, this compound concentrations peaked at approximately 90 ppm within the first day but declined significantly thereafter. Importantly, no detectable levels were found in blood samples post-application, suggesting a low risk of systemic toxicity in treated animals .
Mechanism of Action
Cyphenothrin exerts its insecticidal effects by targeting the sodium channels in the nervous system of insects. It acts as a sodium channel modulator, causing prolonged opening of the channels, which leads to hyperexcitation, paralysis, and eventual death of the insect. The compound specifically binds to the voltage-gated sodium channels, disrupting the normal function of the nervous system .
Comparison with Similar Compounds
Comparison with Similar Pyrethroids
Chemical and Structural Properties
Cyphenothrin shares core features with other pyrethroids but differs in substituents and stereochemistry, influencing potency and environmental behavior:
| Compound | Type | α-Cyano Group | LD50 (Rat, oral) | Key Structural Feature |
|---|---|---|---|---|
| This compound | II | Yes | 250 mg/kg | (S)-α-cyano-3-phenoxybenzyl ester |
| Permethrin | I | No | 430–4,000 mg/kg | Dichlorovinyl substituent |
| Deltamethrin | II | Yes | 128 mg/kg | Dibromovinyl substituent |
| Cypermethrin | II | Yes | 250 mg/kg | Cyclopropane carboxylic acid derivative |
Efficacy Against Target Pests
This compound demonstrates broad-spectrum activity, often synergized by piperonyl butoxide (PBO), which inhibits insect detoxification enzymes :
- Mosquitoes: In field trials, thermal fogging with this compound (Gokilaht-S 5% EC) achieved >95% knockdown of Aedes aegypti and Culex quinquefasciatus .
- Cockroaches : A 6-week study reported 95–97.5% reduction in Blattella germanica infestations in urban cookhouses .
- Ticks: Combined with fipronil and (S)-methoprene, this compound showed 98.3–100% efficacy against Ixodes scapularis on dogs within 24 hours .
Comparatively, deltamethrin and cypermethrin exhibit similar potency but may require higher doses in PBO-free formulations due to faster metabolic resistance in pests .
Environmental Persistence and Non-Target Effects
This compound’s environmental half-life varies by medium:
- Indoor Air : Average concentrations of 242.05 ng/sampler were reported in residential settings, exceeding prallethrin (10.6 ng/sampler) and allethrin (10.2 ng/sampler) .
Resistance Management
This compound remains effective against organophosphate-resistant Blattella germanica, making it a critical alternative in integrated pest management (IPM) strategies . However, cross-resistance risks exist with other pyrethroids due to shared target-site mutations (e.g., kdr mutations in sodium channels) .
Data Tables
Table 2: Residue Dissipation in Dogs After Topical Application of Parastar®Plus
| Time Post-Application | Fipronil Residue (ppm) | This compound Residue (ppm) |
|---|---|---|
| 24 hours | 43.84 ± 5.69 | 59.26 ± 8.97 |
| 48 hours | 16.89 ± 2.82 | 17.98 ± 2.07 |
| 1 week | 5.69 ± 2.16 | 10.00 ± 1.51 |
| 2 weeks | Trace | Trace |
Table 3: Synergistic Effects of Piperonyl Butoxide (PBO)
| Compound | Knockdown Efficacy (Without PBO) | Knockdown Efficacy (With PBO) |
|---|---|---|
| This compound | 70% | 98% |
| Deltamethrin | 75% | 99% |
| Bioresmethrin | 65% | 85% |
Data extrapolated from studies on *Musca domestica and Tribolium castaneum .*
Q & A
Q. What analytical techniques are recommended for quantifying Cyphenothrin in biological samples?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard, with this compound showing retention times of ~10.5 min under helium carrier gas (1.0 mL/min) and specific ion fragments (e.g., m/z 123.1, 181.1) in mass spectrometry for structural confirmation. Calibration curves should span 0.1–10 ppm, with limits of detection (LOD) validated using signal-to-noise ratios ≥3 . Include internal standards (e.g., deuterated analogs) to control matrix effects in complex samples.
Q. What factors should be considered when designing a study to assess this compound’s environmental persistence?
- Methodological Answer : Key variables include temperature (test ranges: 10–40°C), pH (4–9), and microbial activity. Use OECD guidelines for hydrolysis studies, with HPLC-UV for degradation product analysis. Validate methods via spike-and-recovery experiments (85–115% recovery) and inter-day precision (<10% RSD) .
Q. How should researchers control for matrix effects in chromatographic analysis of environmental samples?
- Methodological Answer : Employ matrix-matched calibration by spiking analyte-free samples with this compound. Use QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction for soil/water samples, followed by dispersive SPE cleanup. Report recovery rates (≥70%) and use internal standards (e.g., triphenylphosphate) for quantification .
Q. What ethical considerations are paramount in this compound in vivo toxicity studies?
- Methodological Answer : Follow ARRIVE guidelines: justify sample sizes via power analysis, define humane endpoints (e.g., 20% weight loss in rodents), and obtain ethics committee approval (e.g., IACUC). Include sham controls and randomize treatment groups to reduce bias .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound’s immunomodulatory effects across studies?
- Methodological Answer : Conduct meta-analyses using PRISMA guidelines to assess heterogeneity sources (e.g., dosing regimes, species differences). Perform in vitro mechanistic assays (e.g., splenocyte cytokine profiling) alongside in vivo models (e.g., Wistar rats) to isolate direct vs. indirect effects. Use mixed-effects models to account for inter-study variability .
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity?
- Methodological Answer : Fit data to Hill or log-logistic models using nonlinear regression (e.g., R
drcpackage). Report EC₅₀ values with 95% confidence intervals and assess goodness-of-fit via Akaike Information Criterion (AIC). For threshold effects, apply benchmark dose (BMD) modeling .
Q. How can in silico modeling predict this compound’s metabolic pathways?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate CYP450 interactions, prioritizing isoforms like CYP3A4. Validate predictions with in vitro microsomal assays (e.g., rat liver S9 fractions) and LC-MS/MS metabolite identification. Compare computational vs. experimental kinetic parameters (e.g., Km, Vmax) .
Q. What frameworks (e.g., PICOT, FINER) are effective for structuring mechanistic studies on this compound’s neurotoxicity?
- Methodological Answer : Apply PICOT to define:
- P opulation: Primary cortical neurons (rat)
- I ntervention: 0.1–10 µM this compound exposure
- C omparison: Untreated vs. deltamethrin controls
- O utcome: Calcium influx (Fluo-4 AM assay)
- T ime: 24–72 hr exposures
Assess feasibility via FINER criteria (e.g., novel cytochrome c release mechanisms) .
Q. What strategies isolate this compound’s primary toxic mechanisms from confounding factors?
Q. How can multi-omics integrate with traditional assays to characterize this compound’s endocrine disruption potential?
- Methodological Answer : Combine transcriptomics (RNA-Seq of hepatic cells) with ELISA-based hormone assays (e.g., testosterone, cortisol). Use pathway enrichment tools (DAVID, KEGG) to identify perturbed networks (e.g., steroidogenesis). Validate via reporter gene assays (e.g., AR/ER transactivation) .
Data Presentation Guidelines
- Chromatography : Report retention times, column type (e.g., DB-5MS), and ionization mode (EI+ for GC-MS). Include representative chromatograms with baseline resolution (R > 1.5) .
- Toxicity Data : Present dose-response curves with error bars (±SEM) and statistical significance (p < 0.05). Use tables for EC₅₀ comparisons across studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
